molecular formula C10H16O4 B3025588 Dimethyl cyclohexane-1,3-dicarboxylate CAS No. 62638-06-6

Dimethyl cyclohexane-1,3-dicarboxylate

Cat. No. B3025588
CAS RN: 62638-06-6
M. Wt: 200.23 g/mol
InChI Key: BZUOYGUOKMUSPA-UHFFFAOYSA-N
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Description

Dimethyl cyclohexane-1,3-dicarboxylate (DMCD) is a cyclohexane-based organic compound that has been used in a variety of scientific research applications. DMCD is a versatile molecule that is relatively easy to synthesize and has a wide range of applications in biochemistry, physiology, and other scientific disciplines.

Scientific Research Applications

Catalytic Performance in Hydrogenation

Dimethyl cyclohexane-1,3-dicarboxylate is used in catalysis, particularly in the hydrogenation process. A study by Zhang, Fan, and Li (2013) demonstrated its use in the gas-phase hydrogenation to 1,4-cyclohexane dimethanol using a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor. This process achieved a 100% conversion rate with 99.8% selectivity, highlighting its efficiency in catalytic reactions (Zhang, Fan, & Li, 2013).

Applications in Organic Synthesis

The compound has applications in organic synthesis. Ogawa et al. (1986) found that cyclohexane alcohols can be converted to methyl ethers using a combination of dimethyl sulfate and alumina. This indicates its utility in producing specific organic compounds, such as monomethyl ethers and esters, with high selectivity (Ogawa et al., 1986).

Chemical Ionization and Collision Induced Dissociation

Etinger, Idina, and Mandelbaum (1993) studied the behavior of stereoisomeric cyclohexane dicarboxylates under chemical ionization and collision-induced dissociation. They found that dimethyl and diethyl esters of these acids exhibit specific ionization and dissociation behaviors, providing insights into the conformational effects in gas-phase cations (Etinger, Idina, & Mandelbaum, 1993).

Conformational Studies and Mannosidase Stability

Mari et al. (2004) conducted synthesis and conformational studies on a mimic of 1,2-mannobioside using dimethyl cyclohexane-1,3-dicarboxylate. Their research provided insights into the mimic's structural characteristics and its higher stability compared to natural mannobioside, which has implications for biochemical applications (Mari et al., 2004).

Photochemical Dynamics Analysis

The photochemical dynamics of dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate were analyzed by Liu et al. (2010), providing valuable insights into the molecule's behavior under specific spectroscopic conditions. This kind of analysis is crucial in understanding the photodynamics of similar compounds in various solutions (Liu et al., 2010).

Synthesis and Polymerization

Corfield and Crawshaw (1971) described the synthesis of cis-1,3-diformylcyclohexane from the dimethyl ester of cyclohexane-cis-1,3-dicarboxylic acid. This work contributes to the field of polymer science, particularly in the synthesis and polymerization of cyclohexane derivatives (Corfield & Crawshaw, 1971).

properties

IUPAC Name

dimethyl cyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUOYGUOKMUSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905266
Record name Dimethyl cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl cyclohexane-1,3-dicarboxylate

CAS RN

6998-82-9, 10021-92-8
Record name cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Cyclohexanedicarboxylic acid (45.0 g, 261.4 mmol) was dissolved in methanol (250 mL). Chlorotrimethylsilane (10.00 mL, 78.79 mmol) was added and the reaction was stirred at room temperature for 4 days. The reaction was checked by LC-MS with the product mass [M+H]+ 201 seen. The mixture was concentrated under reduced pressure. The resulting residue was diluted with dichloromethane (200 mL). The organic layer was then washed with saturated. NaHCO3, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a slightly viscous, clear and colorless oil. The oil was redissolved in anhydrous THF and concentrated to yield 49.5 g (95%) of cyclohexane-1,3-dicarboxylic acid dimethyl ester, which was used in the next step without further purification.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
BJ Armitage, GW Kenner, MJT Robinson - Tetrahedron, 1964 - Elsevier
Conformational equilibria in methyl-, ethyl-, isopropyl-, methoxycarbonyl-, and carboxy-cyclohexane and several cis-1,3-di-substituted cyclohexanes, and the chair-boat equilibrium in …
Number of citations: 45 www.sciencedirect.com
C Monahan - Chemical Communications, 1998 - pubs.rsc.org
The excimer/monomer fluorescence ratio for a pyrene functionalized cis-cyclohexane-1,3-dicarboxylate decreases upon titration with divalent and monovalent metal cations, as well as …
Number of citations: 15 pubs.rsc.org
EW Della, J Tsanaktsidis - Australian journal of chemistry, 1985 - CSIRO Publishing
A convenient synthetic route to several bicycloalkanes bearing substitution at both bridgehead positions is described. The two-step procedure, which involves alkylation of the …
Number of citations: 33 www.publish.csiro.au
K MATOBA, M TACHI, T ITOOKA… - Chemical and …, 1986 - jstage.jst.go.jp
The treatment of succinic acid with lauroyl or stearoyl chloride gave the five-membered β-diketone (II) substituted with a long chain at the α-position, together with a trimer (III) of the acyl …
Number of citations: 7 www.jstage.jst.go.jp
HL Yan, ZM Zong, ZK Li, J Kong, QX Zheng… - Energy & …, 2016 - ACS Publications
Cornstalk was subjected to methanolysis in the presence of NaOH at 220–320 C to afford soluble portions (SPs) 1–5 (SP 1 –SP 5 ) and an inextractable portion (IEP). The maximum …
Number of citations: 10 pubs.acs.org
DW Liang - Journal of the Chemical Society, Perkin Transactions 1, 1999 - pubs.rsc.org
[2.2]-para-, meta-, and ortho-Cyclophanes containing a 1,3-cyclohexane ring bridged with two carbons were prepared through a coupling reaction to form dithiacyclophane, followed by …
Number of citations: 6 pubs.rsc.org
HC KLUENDER - 1971 - search.proquest.com
DL-HEDYCARYOL DL-HEDYCARYOL Full Text 71-21,913 KLUENDER, Harold Clinton, 1944-dl-HEDYCARYOL. Wesleyan University, Ph.D., 1971 Chemistry, organic University …
Number of citations: 2 search.proquest.com
EW Della, GM Elsey - Australian journal of chemistry, 1995 - CSIRO Publishing
The synthesis of a range of 5-substituted bicyclo [3.1.1] heptyl bromides for solvolytic studies is described. It is found that the substituent has a profound effect on the rate of solvolysis of …
Number of citations: 8 www.publish.csiro.au
N Frank - 2022 - ora.ox.ac.uk
In this thesis, the question about reactivity and character of a higher propellane, [3.1.1]Propellane (TCHep), is posed which was so far only synthesised on milligram scale. Chapter 1 …
Number of citations: 2 ora.ox.ac.uk
DS Shobe - 1994 - search.proquest.com
3-Substituted cyclobutyl and cyclopropylcarbinyl cations were studied at the MP2/6-31G* theoretical level. These ions show unusually large substituent effects. From geometric and …
Number of citations: 2 search.proquest.com

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